molecular formula C9H14N2O B7807072 1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine CAS No. 1016706-93-6

1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine

Cat. No.: B7807072
CAS No.: 1016706-93-6
M. Wt: 166.22 g/mol
InChI Key: LXHHATJLMGMQTD-UHFFFAOYSA-N
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Description

1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the hydrazine group into amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include azines, amines, and various substituted hydrazine derivatives.

Scientific Research Applications

1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylhydrazine
  • 3-Methoxy-4-methylbenzaldehyde
  • 4-Methoxy-3-methylphenylboronic acid

Uniqueness

1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-3-4-8(6-11-10)5-9(7)12-2/h3-5,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHHATJLMGMQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602671
Record name [(3-Methoxy-4-methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016706-93-6
Record name [(3-Methoxy-4-methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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